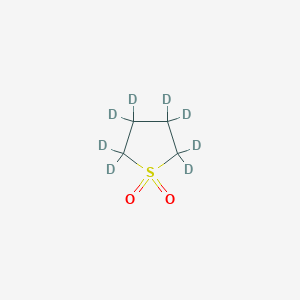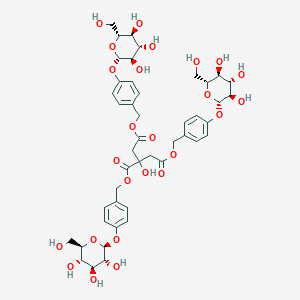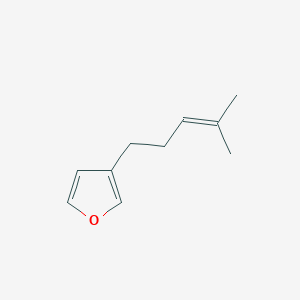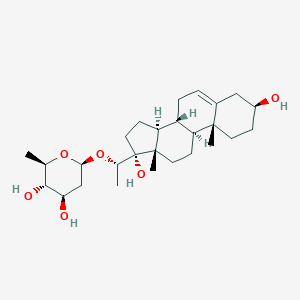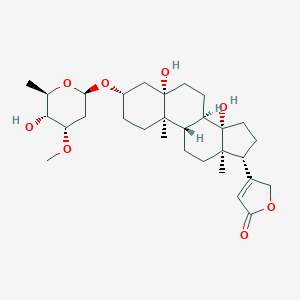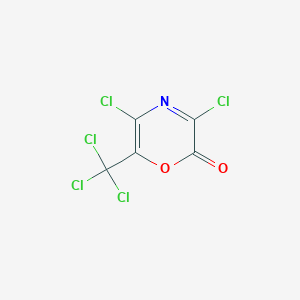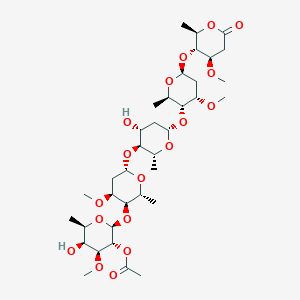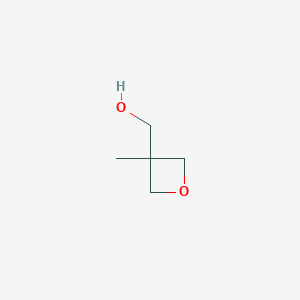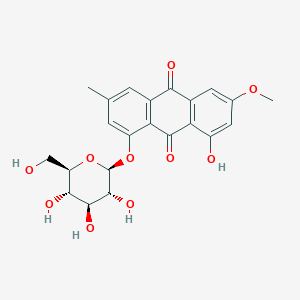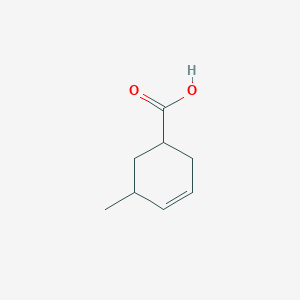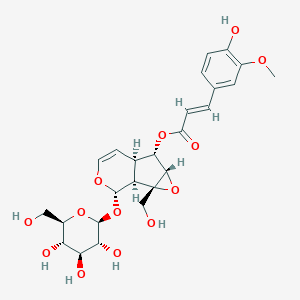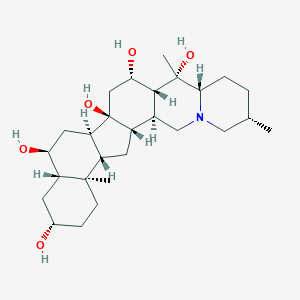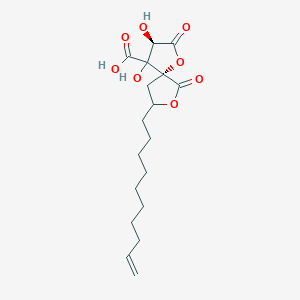
Cinatrin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinatrin A is a natural product that has been isolated from the marine sponge Cinachyrella sp. It belongs to the class of compounds known as polyketides, which are produced by various microorganisms and marine organisms. Cinatrin A has been found to possess several bioactivities, including anti-inflammatory, antitumor, and antibacterial properties.
Mécanisme D'action
The mechanism of action of Cinatrin A is not fully understood. However, several studies have suggested that it exerts its bioactivities by modulating various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Cinatrin A has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit the migration and invasion of cancer cells. Cinatrin A has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
Cinatrin A has several advantages for lab experiments. It is a natural product that can be easily isolated from marine organisms. Additionally, it has been found to possess several bioactivities, making it a suitable candidate for drug discovery. However, the limitations of Cinatrin A include its low yield and the complexity of its structure, which makes its synthesis challenging.
Orientations Futures
For Cinatrin A include the identification of its molecular targets, the development of more efficient synthetic methods, and the exploration of its potential as a therapeutic agent.
Méthodes De Synthèse
Cinatrin A is a complex molecule that has a unique structure. Several methods have been developed for the synthesis of Cinatrin A, including total synthesis and semi-synthesis. The total synthesis of Cinatrin A involves the construction of the entire molecule from simple starting materials, while the semi-synthesis involves the modification of a natural product to produce Cinatrin A. The total synthesis of Cinatrin A is a challenging task due to its complex structure and stereochemistry. However, several successful total syntheses have been reported in the literature.
Applications De Recherche Scientifique
Cinatrin A has been found to possess several bioactivities, including anti-inflammatory, antitumor, and antibacterial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Cinatrin A has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
136266-33-6 |
|---|---|
Nom du produit |
Cinatrin A |
Formule moléculaire |
C18H26O8 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(3R,5R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C18H26O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h2,12-13,19,24H,1,3-11H2,(H,21,22)/t12?,13-,17-,18?/m0/s1 |
Clé InChI |
ZFUPZDZSERSKNA-ZVRZEWSUSA-N |
SMILES isomérique |
C=CCCCCCCCCC1C[C@]2(C(=O)O1)C([C@H](C(=O)O2)O)(C(=O)O)O |
SMILES |
C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
SMILES canonique |
C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
Synonymes |
cinatrin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



